5-Ethyl-2-methyl-4-hepten-3-one
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Overview
Description
5-Ethyl-2-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a double bond in its structure, making it an unsaturated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 2-hydroxy-2-methylpentanal with appropriate reagents under controlled conditions . The reaction typically requires a base catalyst and specific temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen functionalities.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-2-methyl-4-hepten-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-4-hepten-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-hepten-3-one: A similar ketone with a different substitution pattern.
4-Hepten-3-one: Lacks the ethyl and methyl substituents present in 5-Ethyl-2-methyl-4-hepten-3-one.
6-Methyl-5-hepten-2-one: Another related compound with a different position of the double bond and substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
49833-96-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-ethyl-2-methylhept-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-9(6-2)7-10(11)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
UVQXYCRUJXLCFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C(C)C)CC |
Origin of Product |
United States |
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